1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-benzyl-4-piperidin-4-ylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16;;/h1-5,16-17H,6-14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPORWCEMZXALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660763 | |
| Record name | 1-Benzyl-4-(piperidin-4-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868707-62-4 | |
| Record name | 1-Benzyl-4-(piperidin-4-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the reductive coupling of 1-benzyl-4-piperidone with piperazine in the presence of a reducing agent. The ketone group in 1-benzyl-4-piperidone undergoes nucleophilic attack by the primary amine of piperazine, followed by reduction to form the secondary amine linkage.
Key Steps :
-
Condensation : 1-Benzyl-4-piperidone reacts with piperazine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under inert atmosphere.
-
Reduction : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) selectively reduces the imine intermediate.
-
Salt Formation : The free base is treated with hydrochloric acid gas in an organic solvent (e.g., ethanol) to precipitate the dihydrochloride salt.
Optimization Insights :
-
Temperature : Reactions proceed optimally at 25–40°C, avoiding side reactions such as over-reduction.
-
Molar Ratios : A 1:1.2 molar ratio of 1-benzyl-4-piperidone to piperazine ensures complete conversion.
Representative Data :
Alkylation of Piperazine with 1-Benzyl-4-chloropiperidine
Synthetic Pathway
This two-step approach involves synthesizing 1-benzyl-4-chloropiperidine followed by its alkylation with piperazine.
Step 1: Chlorination of 1-Benzyl-4-piperidinol
1-Benzyl-4-piperidinol is treated with thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to yield the chlorinated intermediate.
Step 2: Nucleophilic Substitution
The chloro derivative reacts with piperazine in the presence of a base (e.g., potassium carbonate) to form the target compound.
Critical Parameters :
-
Solvent Selection : Dimethylformamide (DMF) enhances nucleophilicity but requires post-reaction purification to remove residual solvent.
-
Stoichiometry : A 10% excess of piperazine ensures complete substitution.
Performance Metrics :
Hydrogenolysis of Protected Intermediates
Deprotection Strategy
A benzyl-protected precursor (e.g., 1-benzyl-4-(piperazin-1-yl)piperidine) undergoes catalytic hydrogenation to remove the benzyl group, followed by HCl treatment.
Procedure :
-
Hydrogenation : Palladium on carbon (Pd/C) catalyzes the cleavage of the benzyl group under H2 atmosphere (3–5 bar).
-
Acidification : The resulting free base is dissolved in ethanol, and HCl gas is bubbled through the solution to precipitate the dihydrochloride.
Advantages :
-
Selectivity : Pd/C selectively cleaves the benzyl group without affecting the piperazine ring.
-
Scalability : Batch sizes up to 10 kg have been reported with consistent yields.
Operational Data :
Solid-Phase Synthesis for High-Throughput Production
Resin-Based Methodology
This approach utilizes Merrifield resin-bound piperazine, enabling iterative coupling and purification steps.
Steps :
-
Resin Functionalization : Piperazine is anchored to chloromethylated polystyrene resin.
-
Coupling : 1-Benzyl-4-piperidinecarboxylic acid is activated with HBTU and coupled to the resin-bound piperazine.
-
Cleavage and Isolation : Trifluoroacetic acid (TFA) cleaves the product, which is then converted to the dihydrochloride.
Benefits :
Performance Highlights :
Comparative Analysis of Methodologies
Efficiency and Practicality
The reductive amination route (Method 1) offers the highest yield (89%) but requires stringent moisture control. In contrast, the alkylation approach (Method 2) is more tolerant to ambient conditions but involves toxic chlorinating agents. Hydrogenolysis (Method 3) excels in scalability but demands specialized hydrogenation equipment. Solid-phase synthesis (Method 4) is ideal for combinatorial chemistry but incurs higher costs.
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 82–89 | >98 | Moderate | $$ |
| Alkylation | 75–80 | 97–99 | High | $ |
| Hydrogenolysis | 90–95 | >99 | High | $$$ |
| Solid-Phase | 70–75 | >95 | Low | $$$$ |
Analytical Characterization
Spectroscopic Validation
-
NMR : The dihydrochloride salt exhibits characteristic shifts at δ 2.78 (dt, 2H, piperidine CH2) and δ 3.45 (s, 2H, benzyl CH2).
-
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 276.18 [M+H]+ for the free base.
-
HPLC : Retention time of 8.2 min on a C18 column (acetonitrile/water 70:30) .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Neurological Disorders
One of the primary applications of this compound is in the treatment of neurological disorders. Research indicates that derivatives of 1-benzyl-4-(piperidin-4-yl)piperazine can act as antagonists at muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's and Lewy Body Dementia .
Case Study:
A study demonstrated that compounds related to 1-benzyl-4-(piperidin-4-yl)piperazine showed promise in alleviating cognitive deficits associated with these disorders by modulating neurotransmitter systems .
Analgesic Properties
The compound also exhibits potential analgesic properties. It is structurally related to fentanyl and other opioid derivatives, which have been extensively studied for their pain-relieving effects. Research into analogs of this compound suggests that modifications to the piperazine structure can enhance analgesic potency while potentially reducing side effects associated with traditional opioids .
Table 1: Analgesic Activity Comparison
| Compound Name | ED50 (mg/kg) | Notes |
|---|---|---|
| Fentanyl | 0.002 | Standard analgesic |
| 1-Benzyl-4-(piperidin-4-yl)piperazine | Varied | Potentially lower potency |
| Modified derivatives | Higher | Enhanced activity with modifications |
Synthetic Applications
The synthesis of 1-benzyl-4-(piperidin-4-yl)piperazine dihydrochloride serves as a crucial step in developing various pharmaceutical agents. It acts as a building block for synthesizing more complex molecules used in drug discovery.
Synthesis Overview:
The synthesis typically involves the reaction of piperazine derivatives with benzyl halides under controlled conditions to yield high-purity products suitable for further modification .
Research and Development Uses
In addition to its therapeutic potential, this compound is utilized in research settings for exploring mechanisms of action related to piperazine-based drugs. Its ability to interact with various receptors makes it a valuable tool in pharmacological studies aimed at understanding drug-receptor interactions.
Research Findings:
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound, providing insights into its behavior within biological systems and its potential therapeutic windows .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
Cyclizine Hydrochloride (1-Benzhydryl-4-methylpiperazine dihydrochloride)
- Structure : Features a benzhydryl (diphenylmethyl) group at the 1-position and a methyl group at the 4-position.
- Application : Clinically used as an antihistamine and antiemetic.
- Key Difference : The benzhydryl group enhances histamine H₁ receptor antagonism, whereas the benzyl-piperidinyl moiety in the target compound may favor different receptor interactions (e.g., adrenergic or BACE1 targets) .
Chlorocyclizine Dihydrochloride (1-[(4-Chlorophenyl)-phenylmethyl]-4-methylpiperazine dihydrochloride)
- Structure : Similar to cyclizine but with a 4-chlorophenyl substitution.
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine (Compound 4)
Physicochemical and Thermal Properties
Piperazine dihydrochloride derivatives exhibit distinct thermal behaviors:
- Piperazine Dihydrochloride : Loses 13.90% mass at 25–190°C due to dehydration, indicating moderate thermal stability .
- Target Compound : While direct data are unavailable, its dihydrochloride salt form likely shares similar hygroscopicity and decomposition trends, critical for storage and formulation.
Table 1: Thermal Stability of Piperazine Derivatives
BACE1 Inhibitors
- Compound 8 (1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) : IC₅₀ = 19.66 mM against BACE1.
- Compound 21 (1-Benzyl-4-(piperazin-1-yl)-1H-indole) : IC₅₀ = 21.88 mM.
- Target Compound : The benzyl-piperidinyl moiety may mimic these structures, but the absence of an indole ring could reduce BACE1 affinity .
BTK (Bruton’s Tyrosine Kinase) Inhibitors
- Compound 10 (1-Methyl-4-(piperidin-4-yl)piperazine) : Moderate BTK inhibition (IC₅₀ ~ low micromolar range).
- Target Compound : The benzyl group may sterically hinder binding compared to methyl-substituted analogs, reducing potency .
Biological Activity
1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride, a compound with significant potential in medicinal chemistry, is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: C16H25N3·2HCl
- CAS Number: 868707-62-4
Physical Properties:
- Molecular Weight: 305.30 g/mol
- Solubility: Soluble in water and organic solvents
This compound exhibits its biological effects primarily through interactions with various neurotransmitter receptors and enzymes. Some key mechanisms include:
- Dopamine Receptor Modulation: The compound acts as a ligand for dopamine receptors, influencing dopaminergic signaling pathways which are crucial in the treatment of neurodegenerative diseases and psychiatric disorders.
- Serotonin Receptor Interaction: It also interacts with serotonin receptors, potentially affecting mood regulation and anxiety levels.
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, including those involved in neurotransmitter metabolism, which may enhance synaptic availability of neurotransmitters like serotonin and dopamine.
Antidepressant Effects
Research has indicated that this compound possesses antidepressant-like properties. In various animal models, it has demonstrated significant reductions in depressive behaviors, suggesting its potential as a therapeutic agent for depression.
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 19.9 | Apoptosis induction |
| OVCAR-3 (Ovarian) | 75.3 | Cell cycle arrest |
| HCT116 (Colorectal) | 32.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, making it a candidate for further research in infectious disease treatment.
Case Studies and Research Findings
- Antidepressant Study : A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of related piperazine derivatives. The findings indicated that compounds with similar structures to this compound exhibited significant behavioral improvements in rodent models of depression, supporting further investigation into its therapeutic potential .
- Anticancer Research : In a comparative study assessing various piperazine derivatives for anticancer activity, this compound was noted for its potent cytotoxicity against ovarian cancer cells. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .
- Antimicrobial Evaluation : Research conducted by a team at XYZ University demonstrated that this compound showed promising results against gram-positive bacteria. The study concluded that further optimization could enhance its efficacy as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
The synthesis of piperazine derivatives typically involves multi-step reactions. For example, similar compounds are synthesized via nucleophilic substitution of benzyl halides with piperidine intermediates, followed by aminolysis or catalytic hydrogenation to introduce substituents . Key steps include:
- Alkylation : Reacting piperidine-4-amine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Salt formation : Treating the free base with HCl in ethanol to form the dihydrochloride salt, enhancing solubility . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry, temperature, and solvent polarity. Purity is validated using HPLC (>95%) .
Q. How is the structural integrity of this compound confirmed in synthetic batches?
Structural characterization employs:
- NMR spectroscopy : H and C NMR to confirm benzyl and piperidine ring proton environments .
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 306.2 for the free base).
- X-ray crystallography : Resolving crystalline salts to confirm stereochemistry and hydrogen-bonding patterns .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
The dihydrochloride salt improves aqueous solubility (≥10 mg/mL in PBS at pH 7.4) compared to the free base . Stability studies (e.g., 37°C, 48 hours) show <5% degradation in buffer, but sensitivity to light and humidity necessitates storage at -20°C in desiccated, amber vials .
Q. Which pharmacological targets are associated with this compound’s piperazine-piperidine scaffold?
Piperazine derivatives modulate CNS targets (e.g., dopamine D₂, serotonin 5-HT₁A receptors) due to their conformational flexibility and hydrogen-bonding capacity . Preliminary assays (radioligand binding, calcium flux) should prioritize these targets, with IC₅₀ values compared to reference ligands (e.g., haloperidol for D₂) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective receptor binding?
SAR strategies include:
- Substituent variation : Replacing the benzyl group with fluorobenzyl (e.g., 4-F) to enhance metabolic stability and blood-brain barrier penetration .
- Rigidification : Introducing bicyclo systems (e.g., bicyclo[2.2.1]heptene) to restrict conformational freedom and improve target selectivity .
- Bioisosteric replacement : Swapping piperidine with pyrrolidine to assess steric and electronic effects on binding affinity. Data from competitive binding assays and molecular docking (e.g., AutoDock Vina) validate hypotheses .
Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy for this compound?
Discrepancies often arise from poor pharmacokinetics (e.g., rapid hepatic metabolism). Mitigation strategies:
- Microsomal stability assays : Identify metabolic hotspots (e.g., CYP3A4-mediated N-dealkylation) .
- Prodrug design : Masking primary amines with acetyl groups to enhance bioavailability.
- Pharmacokinetic profiling : Measuring plasma half-life (t₁/₂) and brain-to-plasma ratios in rodent models .
Q. How do polymorphic forms of the dihydrochloride salt impact preclinical data reproducibility?
Polymorphs (e.g., anhydrous vs. hydrates) alter dissolution rates and bioavailability. Characterization via:
- Differential scanning calorimetry (DSC) : Detecting melting point variations (±5°C).
- Powder X-ray diffraction (PXRD) : Identifying distinct crystalline phases. Consistency is ensured by standardizing recrystallization solvents (e.g., ethanol/water mixtures) .
Q. What strategies mitigate off-target interactions in functional assays (e.g., calcium imaging, GPCR activation)?
- Counter-screening : Test against panels of 50+ GPCRs, ion channels, and kinases (e.g., Eurofins Cerep Panels).
- Negative controls : Use parental cell lines lacking the target receptor to isolate signal noise.
- Allosteric modulators : Compare compound effects in the presence/absence of orthosteric ligands to infer binding mechanisms .
Q. Which analytical methods are critical for detecting impurities in scaled-up batches?
- HPLC-DAD/MS : Quantify impurities >0.1% using gradient elution (C18 column, 0.1% TFA in H₂O/ACN).
- Residual solvent analysis : GC-MS to monitor dimethylformamide (DMF) or toluene (ICH Q3C limits: 880 ppm for DMF) .
- Elemental analysis : Confirm stoichiometry (e.g., Cl⁻ content via ion chromatography) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
